

A Technical Guide to the Radioactive Decay of Nitrogen-17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrogen-17**

Cat. No.: **B1197461**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the nuclear decay properties of **Nitrogen-17** (^{17}N), a short-lived, neutron-rich isotope of nitrogen. Key data, experimental methodologies, and a schematic representation of its decay pathways are presented to serve as a comprehensive resource for the scientific community.

General Properties of Nitrogen-17

Nitrogen-17 is an artificially produced radioisotope with a mass number of 17, containing 7 protons and 10 neutrons.^[1] It was first identified in 1949 by Luis W. Alvarez as a delayed neutron emitter.^[1] Due to its very short half-life, its applications are primarily confined to academic research in nuclear physics.^[1]

The table below summarizes the fundamental nuclear properties of ^{17}N .

Property	Value
Symbol	^{17}N
Half-life ($T_{1/2}$)	4.173(4) s
Spin and Parity ($J\pi$)	1/2-
Mass Excess	7.871368 MeV
Atomic Mass	17.008450261 u
Parent Nuclide	^{17}C

[Sources:[\[1\]](#)[\[2\]](#)[\[3\]](#)]

Radioactive Decay Modes

Nitrogen-17 decays primarily via beta-minus (β^-) emission. The dominant and most notable decay pathway is beta-delayed neutron emission, which accounts for over 95% of its decays. [\[1\]](#)[\[4\]](#) A small fraction of decays proceeds through standard beta decay to the bound states of Oxygen-17, and an even smaller fraction undergoes beta-delayed alpha emission.

The primary decay modes, their branching ratios, and associated Q-values are detailed in the following table.

Decay Mode	Daughter Nuclide	Branching Ratio (%)	Q-value (MeV)
β^- , n (Beta-delayed neutron)	^{16}O	95.1(7) %	4.537
β^- (Beta-minus)	^{17}O	4.9(7) %	8.679(15)
β^- , α (Beta-delayed alpha)	^{13}C	0.0025(4) %	N/A

[Sources:[\[1\]](#)[\[2\]](#)[\[4\]](#)]

Beta-Delayed Neutron Emission Pathway

The most prominent decay mode for ^{17}N is beta-delayed neutron emission. This process occurs in two steps:

- Beta Decay: The ^{17}N nucleus first undergoes beta decay, transforming into a highly excited state of Oxygen-17 ($^{17}\text{O}^*$).
- Neutron Emission: This excited $^{17}\text{O}^*$ nucleus is above the neutron separation energy and instantaneously (in the order of 10^{-21} s) emits a neutron to become the stable Oxygen-16 (^{16}O).[5][6]

The initial beta decay populates several specific excited states in ^{17}O , leading to the emission of neutrons with distinct energy spectra.

Intermediate $^{17}\text{O}^*$ State (Energy, MeV)	Subsequent Neutron Energy (keV)	Branching Ratio of Neutron Group (%)
4.55	382.8 ± 0.9	34.8 ± 2.6
5.08	884 ± 21	0.6 ± 0.4
5.39	1170.9 ± 0.8	52.7 ± 3.5
5.95	1700.3 ± 1.7	7.0 ± 0.5

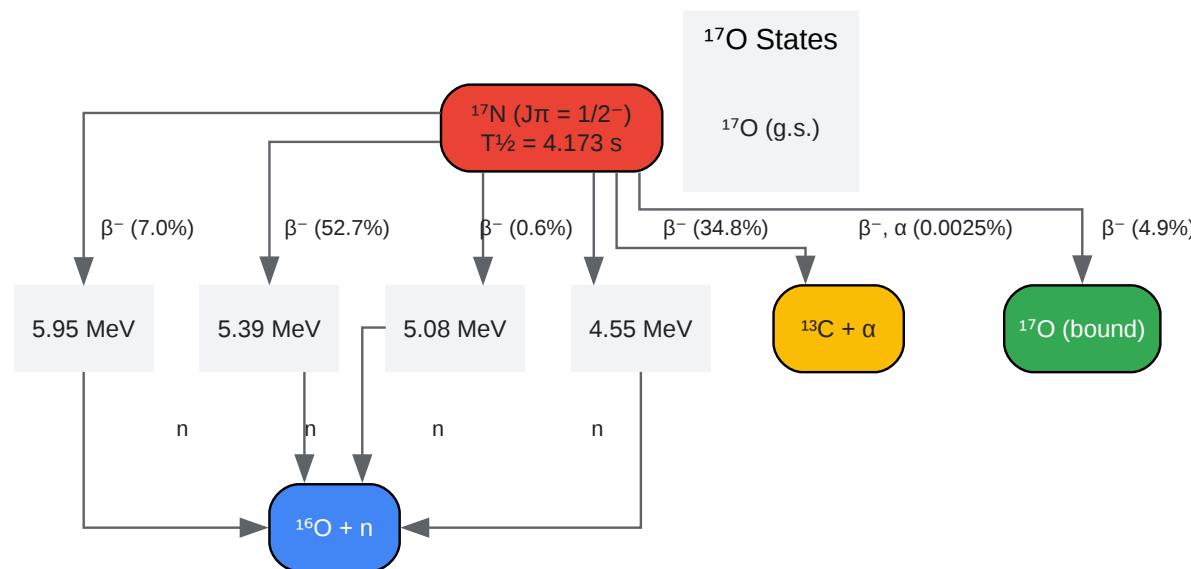
[Source:[7]]

Experimental Protocols

The study of ^{17}N , owing to its short half-life, requires its production and analysis to be performed rapidly and in close proximity.

Production of Nitrogen-17

- Initial Discovery ($^{19}\text{F}(\text{d},\alpha)^{17}\text{N}$): The first production of ^{17}N was achieved by bombarding an aqueous solution of ammonium fluoride (NH_4F) with 190 MeV deuterons from a cyclotron.[1][8] The nuclear reaction is $^{19}\text{F}(\text{d},\alpha)^{17}\text{N}$.


- Spallation Reactions: Modern experiments often use spallation reactions. For instance, bombarding a Thorium-232 target with 800 MeV protons can produce a range of nuclides, including ^{17}N , which can then be mass-separated and transported to a detection setup.[7]
- Projectile Fragmentation: A common contemporary method involves projectile fragmentation. An energetic beam of a stable, heavier isotope, such as ^{18}O at 77 MeV/A, is directed onto a light target like Beryllium (Be). The resulting fragments include ^{17}N , which can be selected and purified using a fragment separator like the LISE3 spectrometer.[7]

Detection and Measurement

- Neutron Detection: The characterization of beta-delayed neutron emission is central to the study of ^{17}N . Arrays of Helium-3 (^3He) proportional counters embedded in a paraffin or polyethylene moderator are frequently used to measure the neutron decay curve and determine branching ratios.[7] Neutron energies are precisely measured using time-of-flight (TOF) techniques, where the flight time of a neutron from the target to a detector is recorded. [7]
- Beta and Gamma Spectroscopy: The beta decay branches to the bound states of ^{17}O are studied by detecting the emitted beta particles and subsequent gamma rays. Beta-gamma coincidence measurements, using plastic scintillators for betas and high-purity germanium (HPGe) or sodium iodide (NaI) detectors for gammas, are employed to reconstruct the decay scheme and determine branching ratios to specific energy levels.[7][9]

Visualization of Decay Pathways

The following diagram illustrates the primary decay pathways of **Nitrogen-17**. The dominant path via beta-delayed neutron emission is highlighted, showing the intermediate excited states of Oxygen-17.

[Click to download full resolution via product page](#)

Caption: Decay scheme of **Nitrogen-17**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrogen-17 - isotopic data and properties [chemlin.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Isotope data for nitrogen-17 in the Periodic Table [periodictable.com]
- 4. Nitrogen Isotopes - List and Properties [chemlin.org]
- 5. Radioactive decay - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. webhome.phy.duke.edu [webhome.phy.duke.edu]
- 8. escholarship.org [escholarship.org]

- 9. 17N [nucldata.tunl.duke.edu]
- To cite this document: BenchChem. [A Technical Guide to the Radioactive Decay of Nitrogen-17]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197461#radioactive-decay-modes-of-nitrogen-17\]](https://www.benchchem.com/product/b1197461#radioactive-decay-modes-of-nitrogen-17)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com